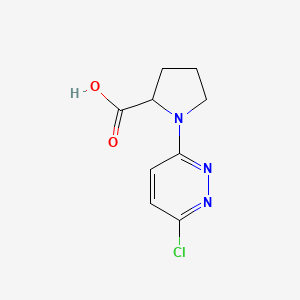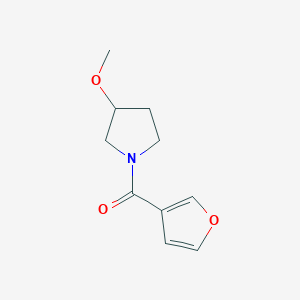![molecular formula C21H20N4O5 B2601302 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine CAS No. 882226-29-1](/img/structure/B2601302.png)
4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring attached to a pyrazole core, which is further substituted with methoxy and nitro groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, which is synthesized through the cyclization of hydrazine with an appropriate diketone. The methoxy and nitro groups are introduced via electrophilic aromatic substitution reactions. The final step involves the coupling of the pyrazole derivative with morpholine under conditions that facilitate the formation of the carbonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted aromatic derivatives.
Scientific Research Applications
4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets. For example, the nitro group can participate in redox reactions, while the pyrazole core can engage in hydrogen bonding and π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine: Lacks the nitro group, which may result in different reactivity and biological activity.
4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine:
4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine: Substitutes morpholine with piperidine, altering its pharmacokinetic and pharmacodynamic profiles.
Uniqueness
The presence of both methoxy and nitro groups in 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine imparts unique electronic and steric properties, making it a valuable compound for diverse applications. Its ability to undergo various chemical transformations and interact with multiple biological targets highlights its versatility and potential for further development in scientific research and industry.
Properties
IUPAC Name |
[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5/c1-29-19-8-7-15(13-18(19)25(27)28)20-17(21(26)23-9-11-30-12-10-23)14-24(22-20)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBXQKGCUHPIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)N3CCOCC3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B2601220.png)
![N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2601223.png)
![3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2601226.png)
![7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/new.no-structure.jpg)
![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2601228.png)

![4,5-Dimethyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2601231.png)
![(E)-2-(benzylthio)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2601232.png)
![N-[[5-Chloro-2-(difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2601233.png)
![5-amino-1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2601235.png)

![1-[1-(2-methylbenzoyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2601239.png)
![N-(4-chloro-2-fluorophenyl)-2-({3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2601241.png)

